molecular formula C7H10N4O3 B12939807 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide CAS No. 5413-94-5

1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide

Cat. No.: B12939807
CAS No.: 5413-94-5
M. Wt: 198.18 g/mol
InChI Key: CWHPJNSEKBIFIY-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Chemical Reactions Analysis

1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide undergoes various chemical reactions, including:

Major products from these reactions include amines, oxides, and substituted imidazole derivatives, which can further be utilized in various applications.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules and as a catalyst in organic reactions.

    Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.

    Medicine: Potential use in drug development for treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other functional materials

Mechanism of Action

The mechanism by which 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cellular processes. The nitro group plays a crucial role in these interactions, often undergoing reduction within microbial cells to form reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-2-methyl-4-nitro-1h-imidazole-5-carboxamide include other nitroimidazole derivatives such as metronidazole and tinidazole. These compounds share structural similarities but differ in their specific substituents and functional groups, leading to variations in their biological activities and applications . The uniqueness of this compound lies in its specific combination of ethyl, methyl, and nitro groups, which confer distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and exhibit promising biological activities, making it a valuable subject of ongoing research and industrial applications.

Properties

CAS No.

5413-94-5

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

3-ethyl-2-methyl-5-nitroimidazole-4-carboxamide

InChI

InChI=1S/C7H10N4O3/c1-3-10-4(2)9-7(11(13)14)5(10)6(8)12/h3H2,1-2H3,(H2,8,12)

InChI Key

CWHPJNSEKBIFIY-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC(=C1C(=O)N)[N+](=O)[O-])C

Origin of Product

United States

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